N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide
Description
N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide is a heterocyclic organic compound characterized by a benzimidazole core linked to a 5-oxopyrrolidine-3-carboxamide scaffold via an amide bond. The pyrrolidine ring is substituted with a 2-(2-methoxyphenoxy)ethyl group, which contributes to its unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-28-18-4-2-3-5-19(18)29-9-8-25-12-14(10-20(25)26)21(27)24-15-6-7-16-17(11-15)23-13-22-16/h2-7,11,13-14H,8-10,12H2,1H3,(H,22,23)(H,24,27) |
InChI Key |
HAPKHYQVTCWSHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the pyrrolidine ring and the methoxyphenoxy group. Common reagents used in these reactions include benzimidazole derivatives, pyrrolidine, and methoxyphenol. The reactions are often carried out under controlled conditions such as specific temperatures, pH levels, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Key Differences
| Compound Name | Structural Features | Biological Activity | Key Differences from Target Compound |
|---|---|---|---|
| N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide () | Chlorophenyl substituent instead of benzimidazole; retains 5-oxopyrrolidine and 2-methoxyphenoxyethyl groups | Antimicrobial, anti-inflammatory | Replacement of benzimidazole with chlorophenyl reduces aromatic stacking potential, altering receptor affinity . |
| N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide () | Methoxymethyl-benzimidazole and phenyl-pyrrolidine substituents | Broad-spectrum bioactivity (e.g., enzyme inhibition) | Methoxymethyl group on benzimidazole enhances hydrophobicity, while phenyl substitution on pyrrolidine modifies steric interactions . |
| N-(1H-indol-6-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide () | Indole core replaces benzimidazole; ethyl linker instead of ethoxy | Antiviral, antitumor | Indole’s electron-rich structure may enhance DNA intercalation but reduce binding specificity compared to benzimidazole . |
| 1-(3-chlorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxopyrrolidine-3-carboxamide () | Chlorophenyl and methoxymethyl-benzimidazole substituents | Unspecified (likely anticancer) | Chlorine atom increases electronegativity, potentially improving membrane permeability but altering metabolic stability . |
| N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide () | Hydroxyphenyl and methoxybenzyl groups | Antimicrobial | Hydroxyphenyl enhances hydrogen bonding but reduces lipophilicity compared to benzimidazole . |
Impact of Functional Groups on Bioactivity
- Benzimidazole Core : The benzimidazole moiety is critical for aromatic interactions with biological targets, such as DNA topoisomerases or kinase enzymes. Its absence in chlorophenyl or indole analogs reduces target specificity .
- 2-(2-Methoxyphenoxy)ethyl Group: This substituent provides steric bulk and moderate hydrophobicity, facilitating membrane penetration. Analogs with simpler ethyl or benzyl groups exhibit reduced bioavailability .
- 5-Oxopyrrolidine Ring: The pyrrolidone ring’s rigidity and hydrogen-bonding capacity are conserved across analogs, but substituents on the nitrogen (e.g., phenyl vs. methoxyphenoxyethyl) modulate conformational flexibility and target engagement .
Pharmacological Profile Comparison
| Property | Target Compound | N-(5-chloro-2-hydroxyphenyl)-... () | N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-... () |
|---|---|---|---|
| Molecular Weight | ~406 g/mol* | 404.8 g/mol | ~420 g/mol* |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| LogP (Predicted) | 2.8 | 3.1 | 3.5 |
| Key Activity | Antimicrobial, enzyme inhibition | Anti-inflammatory | Enzyme inhibition, receptor antagonism |
*Estimated based on structural analysis.
Research Findings and Implications
- : The chlorophenyl analog demonstrated 50% higher antimicrobial activity against Staphylococcus aureus than the benzimidazole-based target compound, likely due to increased electrophilicity .
- : The methoxymethyl-benzimidazole analog showed superior binding affinity (IC₅₀ = 0.8 µM) to kinase targets compared to the target compound (IC₅₀ = 1.5 µM), attributed to enhanced hydrophobic interactions .
- : Indole-containing analogs exhibited broader but less specific anticancer activity, with higher cytotoxicity to normal cells .
Biological Activity
N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. Benzimidazole derivatives have been widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a benzimidazole moiety, a pyrrolidine ring, and an ether group. This unique arrangement contributes to its biological activity.
Anticancer Activity
Research indicates that benzimidazole derivatives can inhibit DNA topoisomerases, which are crucial for DNA replication and transcription. A study demonstrated that certain benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma) cells . The compound's ability to interfere with topoisomerase activity suggests it may similarly affect cancer cell proliferation.
Antimicrobial Properties
Benzimidazole compounds are known for their antimicrobial activities. They have been shown to possess antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains . The specific compound may share these properties due to structural similarities with other active benzimidazole derivatives.
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Topoisomerases : Disruption of DNA topology leads to apoptosis in cancer cells.
- Microtubule Interference : Similar to other benzimidazoles, it may inhibit microtubule polymerization, affecting cell division .
- Reactive Oxygen Species (ROS) Production : Some studies suggest that benzimidazole derivatives can induce oxidative stress in microbial cells, leading to cell death.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The results showed that the compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values were determined for different cell lines, indicating the potency of the compound compared to standard chemotherapeutic agents.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of benzimidazole derivatives against various pathogens. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
